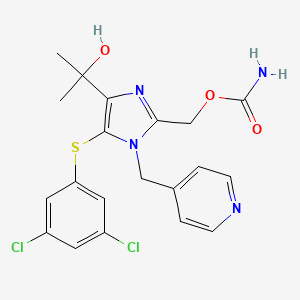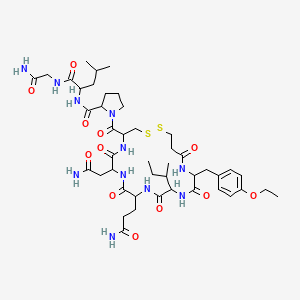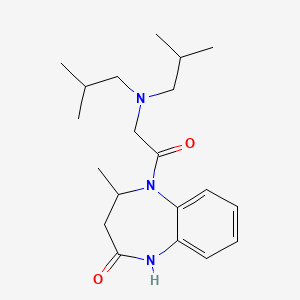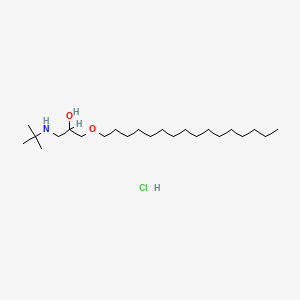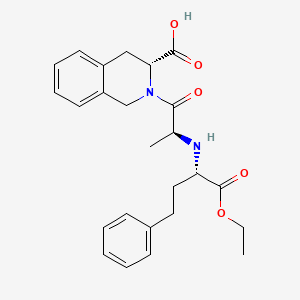![molecular formula C22H22ClN3O B12783578 N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride CAS No. 71033-11-9](/img/structure/B12783578.png)
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential as a dye.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-amino-3-methylphenyl and 4-aminophenyl compounds under specific conditions to form the desired cyclohexadiene structure. The final step involves the addition of acetamide and hydrochloride to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced techniques such as continuous flow synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: As a dye for staining biological specimens, particularly in histological studies.
Industry: Used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The compound exerts its effects through interactions with biological molecules, often involving binding to specific proteins or nucleic acids. The molecular targets and pathways involved can vary depending on the application, but common mechanisms include inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodine Green: An iminium salt used as a histological dye.
Rosanilin: A hydrochloride used in staining and as a carcinogenic agent.
Uniqueness
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as a dye make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
71033-11-9 |
|---|---|
Formule moléculaire |
C22H22ClN3O |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O.ClH/c1-14-13-18(7-12-21(14)24)22(16-3-8-19(23)9-4-16)17-5-10-20(11-6-17)25-15(2)26;/h3-13H,23-24H2,1-2H3;1H |
Clé InChI |
SGPPZYBKIAWMIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC(=O)C)C=C2)C3=CC=C(C=C3)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


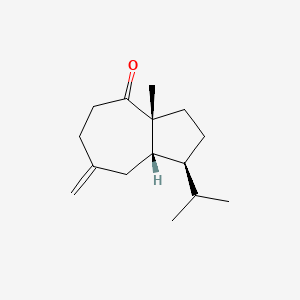

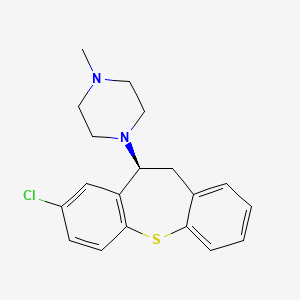
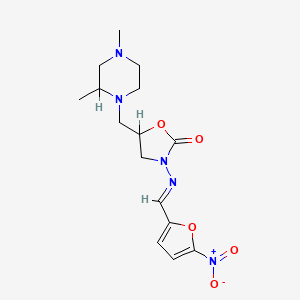



![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
